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Compound of Interest

Compound Name: Fgfr3-IN-3

Cat. No.: B12416665 Get Quote

Disclaimer: No specific small molecule inhibitor with the designation "Fgfr3-IN-3" has been

identified in publicly available scientific literature. This guide, therefore, details the synthesis

and characterization of Pemigatinib, a potent and selective inhibitor of Fibroblast Growth Factor

Receptors (FGFRs) 1, 2, and 3, as a representative example for researchers, scientists, and

drug development professionals. Pemigatinib is an FDA-approved therapeutic for certain types

of cancer driven by FGFR alterations.

Introduction to FGFR3 and Pemigatinib
Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial

role in cell proliferation, differentiation, and migration.[1] Aberrant activation of FGFR3

signaling, through mutations, fusions, or amplifications, is an oncogenic driver in various

cancers, including urothelial carcinoma and cholangiocarcinoma.[2][3]

Pemigatinib (brand name Pemazyre) is a small molecule kinase inhibitor that targets FGFR1, 2,

and 3.[4][5] It functions by competitively binding to the ATP-binding pocket of the FGFR kinase

domain, thereby inhibiting autophosphorylation and downstream signaling pathways involved in

tumor growth and survival.[6][7]
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The synthesis of Pemigatinib can be accomplished through a multi-step process, as detailed in

various publications and patents. A representative synthetic route is outlined below.[8][9][10]

[11]
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A representative synthetic workflow for Pemigatinib.

Experimental Protocol for Synthesis
Step 1: Preparation of 4-Chloroazaindole

Pyrrolopyridine is subjected to N-oxidation.

The resulting N-oxide is treated with mesyl chloride in warm dimethylformamide (DMF) to

yield 4-chloroazaindole.[9]

Step 2: Formation of the Aldehyde Intermediate

The N-1 position of 4-chloroazaindole is protected with a triisopropylsilyl (TIPS) group.

The protected compound undergoes lithiation directed by the chlorine atom.

The lithiated intermediate is quenched with DMF, followed by an aqueous acid workup to

afford the unprotected aldehyde.[9]

Step 3: Synthesis of the Morpholine Intermediate

The N-1 position of the aldehyde is sulfonylated, and the aldehyde group is protected as an

acetal.

Lithiation is performed at the more activated C2-position of the azaindole ring.
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The lithiated species is quenched with formamide to introduce a formyl group.

The resulting intermediate aldehyde undergoes reductive amination with morpholine to yield

the morpholine intermediate.[9]

Step 4: Preparation of the Benzylamine Intermediate

The acetal protecting group is removed under acidic conditions to reveal the aldehyde.

The aldehyde undergoes reductive amination with an appropriate aniline derivative to form

the benzylamine intermediate.[9][10]

Step 5: Formation of the Urea Intermediate

The benzylamine intermediate is reacted with an isocyanate to form the corresponding urea.

[9][10]

Step 6: Intramolecular Cyclization

The urea intermediate is treated with a strong base, such as lithium bis(trimethylsilyl)amide

(LHMDS), to induce an intramolecular cyclization, displacing the proximal chloride and

forming the azatricycle.[9][10]

Step 7: Final Deprotection to Yield Pemigatinib

The phenylsulfonyl group is removed by basic hydrolysis to afford the final product,

Pemigatinib.[9]

Characterization of Pemigatinib
The characterization of Pemigatinib involves a combination of analytical and biological assays

to confirm its structure, purity, and activity.
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Parameter Method Expected Result

Identity 1H NMR, 13C NMR

Peaks consistent with the

chemical structure of

Pemigatinib.

Mass Spectrometry (MS)

Molecular ion peak

corresponding to the molecular

weight of Pemigatinib

(C24H27F2N5O4, MW: 487.5

g/mol ).[10]

Purity
High-Performance Liquid

Chromatography (HPLC)

Purity >99%, with single

impurities <0.1%.[9]

Solubility Aqueous and organic solvents

Data on solubility in various

pharmaceutically relevant

solvents.

Biological Characterization
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Parameter Method Result Reference

FGFR1 Kinase

Inhibition
In vitro kinase assay IC50: ~0.4 nM [11]

FGFR2 Kinase

Inhibition
In vitro kinase assay IC50: ~0.4 nM [11]

FGFR3 Kinase

Inhibition
In vitro kinase assay IC50: ~1.0 nM [11]

FGFR4 Kinase

Inhibition
In vitro kinase assay IC50: ~30 nM [11]

Cellular Activity

Cell-based

proliferation assays

(e.g., Ba/F3 cells)

Potent inhibition of

FGFR1-3 dependent

cell lines.

[7]

In Vivo Efficacy Xenograft models

Significant tumor

growth inhibition in

models with FGFR

alterations.

[11]

Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve a small sample of Pemigatinib in a suitable deuterated solvent (e.g., DMSO-d6).

Acquire 1H and 13C NMR spectra using a high-field NMR spectrometer.

Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the

molecular structure.

Mass Spectrometry (MS):

Prepare a dilute solution of Pemigatinib in an appropriate solvent (e.g., methanol/water with

formic acid).

Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-QTOF).
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Determine the accurate mass of the molecular ion and compare it with the calculated

theoretical mass.

High-Performance Liquid Chromatography (HPLC):

Develop a suitable HPLC method with a C18 column and a mobile phase gradient (e.g.,

acetonitrile/water with a modifier like formic acid or trifluoroacetic acid).

Inject a solution of Pemigatinib and monitor the elution profile using a UV detector at an

appropriate wavelength.

Calculate the purity based on the peak area of the main component relative to the total peak

area.

In Vitro Kinase Inhibition Assay:

Use a biochemical assay format, such as a time-resolved fluorescence resonance energy

transfer (TR-FRET) assay or a filter-binding assay.

Incubate recombinant human FGFR1, FGFR2, and FGFR3 kinase domains with a specific

substrate and ATP in the presence of varying concentrations of Pemigatinib.

Measure the kinase activity (substrate phosphorylation) and calculate the IC50 value, which

is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[7]

Mechanism of Action and Signaling Pathway
Pemigatinib exerts its therapeutic effect by inhibiting the FGFR signaling pathway. The binding

of fibroblast growth factors (FGFs) to FGFRs induces receptor dimerization and trans-

autophosphorylation of the intracellular kinase domains. This activation triggers downstream

signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are

crucial for cell proliferation, survival, and angiogenesis.[1] Pemigatinib blocks the initial

autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.
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FGFR3 signaling pathway and the inhibitory action of Pemigatinib.
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Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization

of Pemigatinib, a representative FGFR3 inhibitor. The detailed methodologies and data

presented serve as a valuable resource for researchers and professionals in the field of drug

discovery and development targeting the FGFR signaling pathway. While "Fgfr3-IN-3" remains

unidentified, the principles and techniques outlined here are broadly applicable to the study of

novel FGFR inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12416665#fgfr3-in-3-synthesis-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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